molecular formula C20H26N4O2 B2502510 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea CAS No. 1171550-15-4

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2502510
CAS No.: 1171550-15-4
M. Wt: 354.454
InChI Key: NYSJFDMSCHCRBQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperazinylmethylphenyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate reagent to introduce the methoxy group.

    Introduction of the Piperazinylmethyl Group: The next step involves the reaction of the methoxyphenyl intermediate with 4-methylpiperazine in the presence of a suitable catalyst.

    Urea Linkage Formation: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and piperazinylmethyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(4-(methylamino)phenyl)urea: This compound has a similar structure but with a methylamino group instead of a piperazinylmethyl group.

    1-(4-Methoxyphenyl)-3-(4-(dimethylamino)phenyl)urea: This compound features a dimethylamino group, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-23-11-13-24(14-12-23)15-16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSJFDMSCHCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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